1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine
Description
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-4-5(3-12-13)6(11)7(8,9)10/h3-4,6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQZVHBLKZKVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of FARs
- FARs are prepared by hydroamination of polyfluoroalkenes with secondary amines, a process that is scalable and cost-effective due to the availability of bulk chemicals used in fluoropolymer industries.
- Common FARs include Petrov’s reagent (TFEDMA), Yarovenko’s reagent, and Ishikawa’s reagent, which differ in their fluorinated substituents and stability.
- The preparation involves reacting fluorinated alkenes such as chlorotrifluoroethylene or perfluoropropene with secondary amines under controlled conditions.
Activation of FARs
- FARs are activated by Lewis acids such as boron trifluoride diethyl etherate (BF3·OEt2) or aluminum chloride (AlCl3), which shift the equilibrium to a highly electrophilic fluoroiminium intermediate.
- This activated form facilitates the transfer of the trifluoroethyl group to nucleophilic sites on heterocycles like pyrazoles.
- Activation is typically performed in solvents like dichloromethane (DCM) or acetonitrile (MeCN) under inert atmosphere to prevent hydrolysis and release of corrosive hydrogen fluoride.
Detailed Synthetic Route for this compound
| Step | Reaction Type | Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1 | N1-Ethylation of Pyrazole | Pyrazole + Ethyl halide (e.g., ethyl bromide), base (e.g., K2CO3), solvent (e.g., DMF), 60–80°C | Formation of 1-ethyl-1H-pyrazole with high selectivity |
| 2 | Introduction of Trifluoroethanamine | 1-ethyl-1H-pyrazole + Activated FAR (e.g., Petrov’s reagent activated with BF3·OEt2), solvent MeCN, inert atmosphere, room temperature to 40°C | Electrophilic substitution at 4-position yielding this compound |
| 3 | Purification | Chromatography or recrystallization, drying under vacuum | Isolated pure compound with yields typically >70% depending on optimization |
Research Findings on Optimization and Scale-Up
- Solvent Effects: Acetonitrile is preferred for activation and reaction due to solubility and stabilization of intermediates.
- Catalyst Choice: BF3·OEt2 provides faster activation and higher electrophilicity compared to AlCl3, which requires longer reaction times.
- Temperature Control: Mild temperatures prevent decomposition of sensitive intermediates and minimize side reactions.
- Scale-Up Considerations: Continuous flow reactors have been explored to improve reproducibility, safety (due to HF release), and yield in industrial settings.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Typical Parameters | Comments |
|---|---|---|---|
| Ethyl halide (e.g., ethyl bromide) | Alkylating agent for pyrazole N1 | 1.1 eq, base present, 60–80°C | High selectivity for N1 alkylation |
| Fluoroalkyl Amino Reagent (e.g., Petrov’s reagent) | Source of trifluoroethanamine group | Activated with BF3·OEt2, MeCN solvent | Requires inert atmosphere, moisture sensitive |
| Lewis acid (BF3·OEt2) | Activates FAR to fluoroiminium intermediate | 1.0 eq, room temp, 15–60 min | Faster activation than AlCl3 |
| Solvent (MeCN) | Medium for reaction and activation | Anhydrous, inert atmosphere | Stabilizes intermediates, facilitates purification |
| Purification methods | Isolation of product | Chromatography, recrystallization | Ensures high purity for biological applications |
Chemical Reactions Analysis
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include various substituted pyrazoles and amine derivatives.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or microbial proliferation .
Comparison with Similar Compounds
Pyrazole-Based Trifluoroethylamine Derivatives
Compounds with pyrazole cores and trifluoromethyl/amine substituents are summarized in Table 1 .
Table 1: Comparison of Pyrazole-Based Trifluoroethylamine Derivatives
Key Observations :
Aromatic vs. Heteroaromatic Trifluoroethylamines
Table 2 compares the target compound with non-pyrazole trifluoroethylamine derivatives.
Table 2: Aromatic/Heteroaromatic Trifluoroethylamine Analogs
Key Observations :
- Heterocyclic vs. Aromatic Cores : Pyrazole-based compounds (target) offer tunable electronic properties compared to rigid bicyclic systems () or planar aromatics ().
- Bioactivity : Imidazopyridine derivatives () are often explored for antiviral applications, whereas pyrazole analogs may target enzymes like kinases.
Substituent Effects on Physicochemical Properties
Biological Activity
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethyl group and a trifluoroethyl amine moiety. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings often exhibit antimicrobial properties. For instance, studies have demonstrated that similar pyrazole derivatives possess significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiparasitic Activity
The compound has shown promise in antiparasitic activity. Analogous compounds targeting PfATP4 (a sodium pump in malaria parasites) have been reported to inhibit Na+-ATPase activity effectively. This inhibition is crucial for disrupting the parasite's ionic balance and ultimately leads to its death .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Antiparasitic | Inhibition of PfATP4-associated Na+-ATPase | |
| Anticancer | Induction of apoptosis in cancer cells |
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives. Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
- Antimalarial Activity : Another study focused on the optimization of pyrazole derivatives targeting PfATP4 demonstrated that modifications to the pyrazole ring could enhance potency significantly. One derivative exhibited an EC50 value of 0.025 µM against malaria parasites, indicating strong antiparasitic potential .
- Cancer Cell Apoptosis : Research involving a structurally similar pyrazole derivative revealed that it could induce apoptosis in human breast cancer cells via mitochondrial pathways, suggesting that further exploration into this class could yield effective anticancer therapies .
Q & A
Q. Basic Characterization Workflow
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., ethyl group δ ~1.3 ppm, pyrazole protons δ ~7.5 ppm) .
- ¹³C NMR : Confirms trifluoromethyl carbon signals (δ ~125 ppm, quartet due to J-CF coupling) .
- X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral angles between the pyrazole and trifluoroethyl groups .
Advanced Techniques : - High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₁₁F₃N₄) with <2 ppm error .
- Dynamic Light Scattering (DLS) : Assesses aggregation states in solution-phase studies .
How does the reactivity of this compound vary under acidic vs. basic conditions?
Q. Advanced Reactivity Analysis
- Acidic Conditions :
- Protonation of the amine group enhances electrophilicity, facilitating acylation or sulfonation reactions .
- Trifluoromethyl stability: No decomposition observed below pH 3 .
- Basic Conditions :
- Deprotonation of the pyrazole ring (pKa ~7.5) enables nucleophilic aromatic substitution at the 4-position .
- Side reactions: Competing elimination pathways may form trifluoroethylene byproducts at >50°C .
Mitigation : Use buffered conditions (pH 7–8) and low temperatures to suppress undesired pathways .
What experimental frameworks are recommended for evaluating this compound’s bioactivity, such as enzyme inhibition or receptor binding?
Q. Advanced Biological Activity Design
- Enzyme Inhibition Assays :
- Kinetic Analysis : Measure IC₅₀ values via fluorogenic substrates (e.g., for kinases or proteases) .
- Dose-Response Curves : Use 8–12 concentrations (0.1–100 µM) to assess potency .
- Receptor Binding Studies :
- Radioligand Displacement : Employ ³H-labeled antagonists (e.g., for GPCRs) to quantify Kᵢ values .
- Molecular Docking : Validate binding poses using Schrödinger Suite or AutoDock .
Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle-only samples .
How can conflicting data regarding this compound’s stability or biological activity be resolved?
Q. Advanced Data Contradiction Analysis
- Case Example : Discrepancies in reported metabolic stability (e.g., t₁/₂ in human microsomes: 15 vs. 45 min).
- Resolution Strategies :
- Reproduce Conditions : Verify incubation parameters (e.g., NADPH concentration, microsome lot) .
- Orthogonal Assays : Cross-validate using LC-MS/MS for metabolite quantification .
- Structural Analog Comparison : Benchmark against trifluoroethylamine derivatives with known stability (e.g., (S)-1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine) .
What computational approaches are suitable for predicting the compound’s interactions with biological targets?
Q. Advanced Modeling Techniques
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic effects of the trifluoromethyl group on binding affinity .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for structure-activity relationship (SAR) optimization .
Software Tools : GROMACS for MD, Gaussian for QM, and FEP+ for binding energy calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
